molecular formula C15H13N3 B2891797 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine CAS No. 64369-15-9

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine

Cat. No.: B2891797
CAS No.: 64369-15-9
M. Wt: 235.29
InChI Key: YLFNTSVZURSBEK-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features both pyrrole and perimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the reaction of pyrrole with an appropriate imidazole precursor under specific conditions. For instance, the use of catalytic amounts of iron (III) chloride in water can facilitate the condensation of pyrrole with imidazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the employment of catalytic amounts of reagents, are often applied to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties .

Scientific Research Applications

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrrol-2-yl)-1H-imidazole
  • 2-(1H-Pyrrol-2-yl)-1H-benzimidazole
  • 2-(1H-Pyrrol-2-yl)-1H-pyrimidine

Uniqueness

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is unique due to its specific structural arrangement, which combines the properties of both pyrrole and perimidine rings. This duality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Biological Activity

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is a compound that belongs to the perimidine family, characterized by a unique fused ring system containing both pyrrole and perimidine structures. Its molecular formula is C13H12N4, which indicates the presence of carbon, hydrogen, and nitrogen atoms. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a pyrrole ring attached to a 2,3-dihydro-1H-perimidine moiety. This configuration allows for diverse chemical reactivity, including electrophilic aromatic substitutions and nucleophilic attacks due to the nitrogen atoms present in the perimidine structure. The unique combination of these functionalities may enhance its biological activity compared to simpler structures.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties .

2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). Several derivatives showed cytotoxic effects comparable to established chemotherapeutics like doxorubicin. For example, specific analogs exhibited IC50 values indicating strong selective toxicity towards cancer cells while sparing normal cells .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is thought to involve interaction with the aryl hydrocarbon receptor (AhR) pathway. Activation of this pathway can lead to the induction of cytochrome P450 enzymes (CYP1 family), which are crucial for drug metabolism and detoxification processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure TypeNotable Features
1H-PyrroleSimple Aromatic RingBasic structure; no fused nitrogen-containing ring
1H-ImidazoleFive-membered RingExhibits different reactivity due to nitrogen placement
2-AminoquinolineFused Ring SystemKnown for diverse biological activities
3-HydroxypyridineHydroxylated PyridinePotential applications in pharmaceuticals

The combination of both pyrrole and perimidine functionalities in this compound may enhance its biological activity compared to these simpler structures .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various pyrrole derivatives, it was found that certain derivatives of this compound exhibited MIC values significantly lower than those of traditional antibiotics like ciprofloxacin. This highlights the compound's potential as a new class of antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on human cancer cell lines demonstrated that specific derivatives of this compound had superior cytotoxic effects compared to standard treatments. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies .

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-4-10-5-2-7-12-14(10)11(6-1)17-15(18-12)13-8-3-9-16-13/h1-9,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFNTSVZURSBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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